molecular formula C18H17N3O B6638885 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone

3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone

Cat. No. B6638885
M. Wt: 291.3 g/mol
InChI Key: PFVARJBMYZPUPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone, also known as ABT-639, is a chemical compound that belongs to the class of isoquinolines. It is a selective T-type calcium channel blocker that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone acts as a selective T-type calcium channel blocker. T-type calcium channels are involved in the generation and propagation of action potentials in neurons and are therefore important targets for the treatment of neurological disorders. By blocking these channels, 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone can reduce neuronal excitability and the release of neurotransmitters, thereby reducing the frequency and severity of seizures and alleviating neuropathic pain. In addition, 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone can reduce anxiety-like behavior by modulating the activity of the amygdala, a brain region involved in the regulation of emotions.
Biochemical and Physiological Effects:
3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone has been shown to have a number of biochemical and physiological effects. It can reduce the release of glutamate, a neurotransmitter that is involved in the generation of seizures and neuropathic pain. In addition, 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone can increase the release of GABA, an inhibitory neurotransmitter that can reduce neuronal excitability. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone has also been found to reduce the expression of genes that are involved in the regulation of blood pressure, suggesting that it may be useful in the treatment of hypertension.

Advantages and Limitations for Lab Experiments

3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone has several advantages for lab experiments. It is a selective T-type calcium channel blocker, which means that it has a specific target and does not affect other ion channels or receptors. This makes it easier to interpret the results of experiments and reduces the risk of off-target effects. In addition, 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone has been extensively studied in animal models and has been shown to be effective in reducing seizures, neuropathic pain, anxiety, and hypertension.
However, there are also some limitations to the use of 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone in lab experiments. It has a relatively short half-life, which means that it may need to be administered multiple times to maintain therapeutic levels. In addition, 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the study of 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone. One potential application is in the treatment of epilepsy, neuropathic pain, anxiety, and hypertension in humans. Clinical trials will be needed to determine the safety and efficacy of 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone in humans. In addition, further research is needed to understand the molecular mechanisms of 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone and its effects on neuronal excitability, neurotransmitter release, and gene expression. Finally, the development of more potent and selective T-type calcium channel blockers may lead to the discovery of new drugs for the treatment of neurological disorders.

Synthesis Methods

The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone involves a multi-step process that starts with the reaction of 1-methyl-1H-benzimidazole-5-carboxylic acid with thionyl chloride to produce the corresponding acid chloride. This is then reacted with 3,4-dihydroisoquinoline in the presence of triethylamine to obtain the desired product, 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone. The purity and yield of the compound can be improved by further purification techniques such as recrystallization.

Scientific Research Applications

3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone has been extensively studied for its potential therapeutic applications in various diseases such as epilepsy, neuropathic pain, anxiety, and hypertension. It has been shown to be effective in reducing the frequency and severity of seizures in animal models of epilepsy. In addition, it has been found to have analgesic properties and can alleviate neuropathic pain in rats. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone has also been studied for its anxiolytic effects and has been shown to reduce anxiety-like behavior in mice. Furthermore, 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone has been found to lower blood pressure in animal models of hypertension.

properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-20-12-19-16-10-14(6-7-17(16)20)18(22)21-9-8-13-4-2-3-5-15(13)11-21/h2-7,10,12H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVARJBMYZPUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)C(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone

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